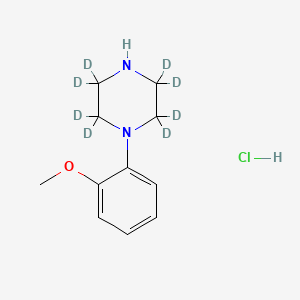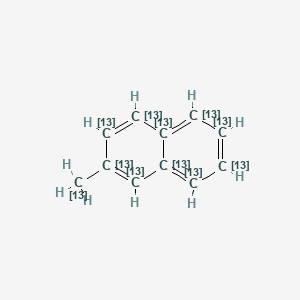
2-Methylnaphthalene-13C11
Overview
Description
2-Methylnaphthalene-13C11 is a stable isotope-labeled compound, where eleven carbon atoms are replaced with the carbon-13 isotope. This compound is a derivative of 2-methylnaphthalene, a polycyclic aromatic hydrocarbon. The labeling with carbon-13 makes it particularly useful in various scientific research applications, including metabolic studies and environmental monitoring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylnaphthalene-13C11 typically involves the introduction of carbon-13 into the naphthalene structure. One common method is the catalytic hydrogenation of 2-methylnaphthalene in the presence of a carbon-13 labeled precursor. The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of the isotope.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar catalytic processes. The production process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Methylnaphthalene-13C11 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of naphthoquinones.
Reduction: This reaction involves the addition of hydrogen, often resulting in the formation of dihydro derivatives.
Substitution: This reaction involves the replacement of a hydrogen atom with another substituent, such as a halogen or alkyl group.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide, often under acidic conditions.
Reduction: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides, often under the influence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Naphthoquinones and other oxygenated derivatives.
Reduction: Dihydro derivatives of 2-methylnaphthalene.
Substitution: Halogenated or alkylated derivatives of 2-methylnaphthalene.
Scientific Research Applications
2-Methylnaphthalene-13C11 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the pathways of carbon atoms in biological systems.
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in environmental monitoring to detect and quantify polycyclic aromatic hydrocarbons in soil and water samples.
Mechanism of Action
The mechanism of action of 2-Methylnaphthalene-13C11 involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of reactive intermediates. These intermediates can further react to form stable products, such as naphthoquinones. The carbon-13 labeling allows for precise tracking of these processes using spectroscopic techniques.
Comparison with Similar Compounds
Similar Compounds
1-Methylnaphthalene: Another isomer of methylnaphthalene with the methyl group at the 1-position.
2-Ethylnaphthalene: A derivative with an ethyl group instead of a methyl group at the 2-position.
Naphthalene: The parent compound without any alkyl substitution.
Uniqueness
2-Methylnaphthalene-13C11 is unique due to its carbon-13 labeling, which provides distinct advantages in research applications. The isotope labeling allows for detailed studies of reaction mechanisms and metabolic pathways that are not possible with unlabeled compounds. This makes this compound an invaluable tool in various scientific disciplines.
Properties
IUPAC Name |
2-(113C)methylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10/c1-9-6-7-10-4-2-3-5-11(10)8-9/h2-8H,1H3/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMMUPPBPVKWKM-ODZTYCMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C]1=[13CH][13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2[13CH]=[13CH]1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.117 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

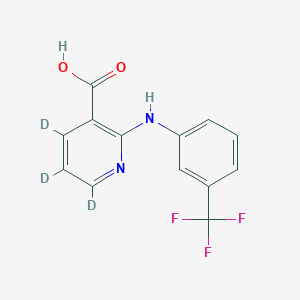
![(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B564342.png)
![2-Azabicyclo[2.1.1]hexane-1-carboxamide,2-acetyl-N-methyl-(9CI)](/img/new.no-structure.jpg)
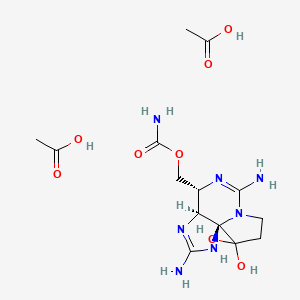
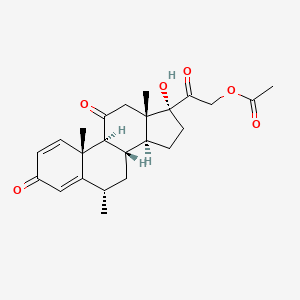
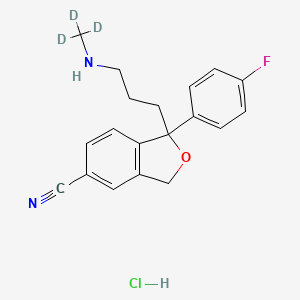
![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol](/img/structure/B564351.png)
![(8R,9S,10R,13S,14S,16R,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B564353.png)
![OXAZOLO[3,2-A][1,3]DIAZEPINE](/img/structure/B564354.png)
